Ethyl 3-bromo-2,2-difluorobutanoate
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Overview
Description
Ethyl 3-bromo-2,2-difluorobutanoate is an organic compound with the molecular formula C6H9BrF2O2. It is a derivative of butanoic acid, where the hydrogen atoms at the third carbon are replaced by a bromine atom and two fluorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,2-difluorobutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2,2-difluorobutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Reformatsky reaction, where ethyl bromodifluoroacetate is reacted with aldehydes or ketones in the presence of zinc to form the corresponding 3-bromo-2,2-difluorobutanoate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,2-difluorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction: The compound can be reduced to form ethyl 2,2-difluorobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester group can yield the corresponding carboxylic acid, ethyl 3-bromo-2,2-difluorobutanoic acid, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent at elevated temperatures.
Major Products
Nucleophilic Substitution: Produces various substituted ethyl 2,2-difluorobutanoates.
Reduction: Yields ethyl 2,2-difluorobutanoate.
Oxidation: Forms ethyl 3-bromo-2,2-difluorobutanoic acid.
Scientific Research Applications
Ethyl 3-bromo-2,2-difluorobutanoate is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of bioactive compounds.
Material Science: Used in the preparation of fluorinated materials with unique properties such as high thermal stability and chemical resistance.
Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,2-difluorobutanoate involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Ethyl 3-bromo-2,2-difluorobutanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2,2-difluoropropanoate: Similar structure but with one less carbon atom, leading to different reactivity and applications.
Ethyl 3-chloro-2,2-difluorobutanoate: Chlorine instead of bromine, resulting in different chemical properties and reactivity.
Ethyl 3-bromo-2,2-difluoropentanoate: One additional carbon atom, affecting the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.
Properties
IUPAC Name |
ethyl 3-bromo-2,2-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNCVQYUMMUPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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